NSC12

Description

Properties

IUPAC Name |

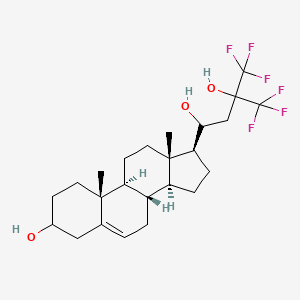

4,4,4-trifluoro-1-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34F6O3/c1-20-9-7-14(31)11-13(20)3-4-15-16-5-6-18(21(16,2)10-8-17(15)20)19(32)12-22(33,23(25,26)27)24(28,29)30/h3,14-19,31-33H,4-12H2,1-2H3/t14?,15-,16-,17-,18+,19?,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKBOEWLASAFLW-DRPHTYIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(CC(C(F)(F)F)(C(F)(F)F)O)O)CC=C4[C@@]3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102586-30-1 | |

| Record name | Pregn-5-ene-3,20-diol, 21-(2-hydroxy-1,1,1,3,3,3-hexafluoro-2-propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102586301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of NSC12 in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC12 is an investigational small molecule that has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma. Its primary mechanism of action is the inhibition of the Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling pathway, a critical axis for the survival and proliferation of multiple myeloma cells. By acting as a pan-FGF trap, this compound disrupts the autocrine and paracrine signaling loops that drive tumor growth, leading to cell cycle arrest, induction of apoptosis, and a reduction in tumor burden. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key data supporting the therapeutic potential of this compound in multiple myeloma.

Introduction to this compound and its Target in Multiple Myeloma

Multiple myeloma is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The FGF/FGFR signaling pathway is frequently dysregulated in multiple myeloma and plays a crucial role in pathogenesis and drug resistance.[1][2] Fibroblast growth factors secreted by both myeloma cells and bone marrow stromal cells create a supportive microenvironment that promotes tumor cell survival, proliferation, and angiogenesis.

This compound is a steroidal derivative that functions as a pan-FGF trap, effectively sequestering FGF ligands and preventing their interaction with FGFRs on the surface of multiple myeloma cells.[2][3] This targeted disruption of the FGF/FGFR axis forms the basis of its anti-myeloma activity. A more specific derivative, compound 25b, has been developed to avoid off-target effects on estrogen receptors.[2]

Core Mechanism of Action: FGF/FGFR Pathway Inhibition

The central mechanism of this compound is its ability to bind to various FGF ligands, thereby preventing the activation of their cognate receptors (FGFRs). This action disrupts the downstream signaling cascades that are essential for the viability of multiple myeloma cells.

Disruption of Downstream Signaling

Inhibition of FGFR activation by this compound leads to the downregulation of key downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival. A pivotal consequence of this signaling blockade is the destabilization and subsequent degradation of the oncoprotein c-Myc.[1] The c-Myc transcription factor is a master regulator of cell growth and is frequently overexpressed in multiple myeloma.

Induction of Apoptosis and Cell Cycle Arrest

The degradation of c-Myc following this compound treatment triggers a cascade of events culminating in programmed cell death (apoptosis). This process is characterized by increased mitochondrial oxidative stress, DNA damage, and the activation of executioner caspases.

Mitochondrial Oxidative Stress and DNA Damage

This compound-induced c-Myc degradation leads to an increase in mitochondrial reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[1] The resulting oxidative stress causes significant DNA damage, as evidenced by the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.

Caspase Activation and PARP Cleavage

The accumulation of DNA damage and cellular stress activates the intrinsic apoptotic pathway. This is marked by the activation of caspase-3, a key executioner caspase, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4] PARP cleavage is a hallmark of apoptosis and renders the cell unable to repair DNA damage, committing it to cell death.

Data Presentation

The anti-myeloma effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound on Multiple Myeloma Cell Lines

| Cell Line | IC50 (µM) | Apoptosis (% of cells) at 6 µM (24h) | Reference |

| KMS-11 | ~5 | >80% | [1] |

| OPM-2 | ~7 | Not Reported | [1] |

| RPMI-8226 | ~8 | >80% | [1] |

| U-266 | ~10 | Not Reported | [1] |

| MM.1S | ~6 | Significant Increase | [1] |

Table 2: Key Molecular Effects of this compound Treatment

| Parameter | Cell Line | Treatment | Observed Effect | Reference |

| p-FGFR Levels | MM.1S | 6 µM this compound | Significant Decrease | [1] |

| c-Myc Protein Levels | KMS-11 | 6 µM this compound | Rapid and significant decrease within hours | [1] |

| Mitochondrial ROS (Mitosox) | KMS-11 | 6 µM this compound | Significant Increase | [1] |

| Mitochondrial Membrane Potential (TMRE) | KMS-11 | 6 µM this compound | Significant Decrease (Depolarization) | [1] |

| γH2AX (DNA Damage) | KMS-11 | 6 µM this compound | Significant Increase | [1] |

| Cleaved Caspase-3 | Multiple | Concentration-dependent | Increased levels | [4] |

| Cleaved PARP | Multiple | Concentration-dependent | Increased levels | [4] |

Table 3: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

| Animal Model | Cell Line | Treatment Regimen | Outcome | Reference |

| SCID Mice | MM.1S | 7.5 mg/kg, i.p., every other day | Significant reduction in tumor burden | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate multiple myeloma cell lines (e.g., KMS-11, OPM-2, RPMI-8226, U-266, MM.1S) in 96-well plates at a density of 2 x 104 cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Drug Treatment: Treat cells with increasing concentrations of this compound (typically ranging from 0.1 to 20 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, c-Myc, cleaved caspase-3, cleaved PARP, γH2AX, or β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat multiple myeloma cells with this compound at various concentrations for the desired time.

-

Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).

Mitochondrial Reactive Oxygen Species (ROS) Assay

-

Cell Treatment: Treat cells with this compound as required.

-

Staining: Incubate the cells with 5 µM MitoSOX Red mitochondrial superoxide indicator for 10 minutes at 37°C.

-

Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation/emission of 510/580 nm.

-

Analysis: Quantify the mean fluorescence intensity to determine the level of mitochondrial ROS.

Mitochondrial Membrane Potential Assay

-

Cell Treatment: Treat cells with this compound.

-

Staining: Incubate the cells with 100 nM Tetramethylrhodamine, Ethyl Ester (TMRE) for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the fluorescence of the cells using a flow cytometer with an excitation/emission of 549/575 nm.

-

Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial membrane depolarization.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., SCID or NOD/SCID).

-

Tumor Cell Implantation: Subcutaneously or intravenously inject a suspension of human multiple myeloma cells (e.g., 5 x 106 MM.1S cells) into the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging (for systemically disseminated tumors).

-

Drug Administration: Once tumors are established, administer this compound (e.g., 7.5 mg/kg) or vehicle control intraperitoneally every other day.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for multiple myeloma by effectively targeting the FGF/FGFR signaling axis. Its mechanism of action, centered on the induction of c-Myc degradation, mitochondrial oxidative stress, and subsequent apoptosis, provides a strong rationale for its continued development. The data presented in this guide highlight the potent anti-myeloma activity of this compound in preclinical models and lay the groundwork for future clinical investigation. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies, is warranted to fully elucidate its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directly targeting c-Myc contributes to the anti-multiple myeloma effect of anlotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of NSC12: A Technical Guide to a Novel Pan-FGF Trap

For Immediate Release

Brescia, Italy & Parma, Italy – Emerging research has identified the small molecule NSC12 as a potent, orally available pan-FGF (Fibroblast Growth Factor) trap, offering a promising new avenue for therapeutic intervention in FGF-dependent malignancies. This technical guide provides an in-depth overview of the biological target of this compound, its mechanism of action, and the key experimental findings that underpin its characterization as a novel anti-cancer agent.

Executive Summary

This compound functions as an extracellular ligand trap, directly binding to multiple members of the Fibroblast Growth Factor family. This interaction physically sequesters FGFs, preventing them from binding to and activating their cognate Fibroblast Growth Factor Receptors (FGFRs). By inhibiting the initial step of the FGF/FGFR signaling cascade, this compound effectively blocks downstream pathways, such as the MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis. This novel mechanism of action positions this compound as a significant tool for researchers and a potential therapeutic for various cancers that exhibit dependence on FGF signaling, including lung cancer and multiple myeloma.

Mechanism of Action: Extracellular FGF Sequestration

The primary biological target of this compound is not a receptor or an intracellular enzyme, but rather the FGF ligands themselves. This compound acts as a "pan-FGF trap," demonstrating the ability to bind to a wide array of canonical FGFs.[1] This direct binding interferes with the formation of the essential ternary complex consisting of the FGF ligand, the FGF receptor (FGFR), and a heparan sulfate proteoglycan (HSPG) co-receptor, which is the requisite first step for receptor dimerization and activation.

By sequestering FGF ligands in the extracellular space, this compound prevents the autophosphorylation of FGFRs, thereby inhibiting the subsequent activation of downstream intracellular signaling pathways critical for tumor growth and survival.[2]

Quantitative Analysis of this compound Activity

The efficacy of this compound as an FGF trap has been quantified through various biochemical and cell-based assays. The data highlights its ability to disrupt the FGF-FGFR interaction and inhibit the proliferation of FGF-dependent cancer cells.

| Parameter | Description | Value | Target/Cell Line | Reference |

| ID50 | Concentration for 50% inhibition of FGF2 binding to its immobilized receptor. | ~30 µM | Cell-free assay | [3] |

| Kd | Dissociation constant for binding to various immobilized FGF ligands. | ~16 - 120 µM | Cell-free assay (FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22) | [3] |

| IC50 | Concentration for 50% inhibition of cell proliferation. | ~3 µM | Human Multiple Myeloma (MM) cell lines (KMS-11, OPM-2, U-266, RPMI8226) | [2] |

| IC50 | Concentration for 50% inhibition of HUVEC proliferation. | ~6.5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |

Signaling Pathway Inhibition

This compound's mechanism as an FGF trap leads to the shutdown of the canonical FGF/FGFR signaling pathway. The diagram below illustrates the molecular cascade and the point of intervention by this compound.

Experimental Validation Workflow

The characterization of this compound as a pan-FGF trap involved a multi-step experimental approach, progressing from initial biochemical assays to in vivo tumor models.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Solid-Phase FGF-Binding Assay

This assay quantifies the ability of this compound to directly bind to FGF ligands and inhibit their interaction with receptors.

-

Plate Coating: 96-well microtiter plates are coated with 100 µL/well of a solution containing 10 µg/mL of FGF2 in phosphate-buffered saline (PBS) and incubated overnight at 4°C.

-

Blocking: Plates are washed with PBS containing 0.05% Tween 20 (PBST) and blocked with 3% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Competitive Binding: A fixed concentration of biotinylated soluble FGFR1 is mixed with increasing concentrations of this compound. This mixture is then added to the FGF2-coated wells.

-

Incubation: The plate is incubated for 2 hours at 37°C to allow for competitive binding.

-

Detection: After washing with PBST, wells are incubated with horseradish peroxidase (HRP)-conjugated streptavidin for 1 hour.

-

Signal Development: Following another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with sulfuric acid.

-

Data Acquisition: The optical density is measured at 450 nm using a microplate reader. The ID50 value is calculated as the concentration of this compound that inhibits 50% of the binding of FGFR1 to FGF2.

FGFR Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit the activation of FGFR in a cellular context.

-

Cell Culture and Treatment: CHO cells overexpressing FGFR1 or cancer cell lines with an active autocrine FGF/FGFR loop (e.g., KMS-11) are seeded and grown to 70-80% confluency. Cells are typically serum-starved for 4-6 hours.

-

Stimulation/Inhibition: Cells are pre-treated with this compound (e.g., 6 µM) for a specified time (e.g., 3-6 hours) before stimulation with an FGF ligand (e.g., FGF2) if an autocrine loop is not present.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are denatured, separated by SDS-polyacrylamide gel electrophoresis, and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654).

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.

-

Analysis: Membranes are often stripped and re-probed for total FGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data. Densitometry analysis is performed using software like ImageJ.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: FGF-dependent cancer cells (e.g., KATO III, KMS-11) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control, e.g., DMSO) in a low-serum medium (e.g., 1% FBS).

-

Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: 100 µL of a solubilization solution (e.g., a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate may be left overnight at 37°C or shaken for 15 minutes to ensure complete dissolution.

-

Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570-590 nm, with a reference wavelength of around 630 nm.

-

Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.

Conclusion

This compound represents a first-in-class small molecule that operates as a pan-FGF trap. Its unique extracellular mechanism of action, which involves sequestering FGF ligands to prevent receptor activation, distinguishes it from conventional tyrosine kinase inhibitors. The robust preclinical data, supported by the detailed experimental methodologies outlined in this guide, validate the FGF/FGFR axis as the primary biological target of this compound and establish its potential as a therapeutic agent for FGF-dependent cancers. Further investigation and clinical development are warranted to fully explore the therapeutic utility of this novel compound.

References

NSC12: A Potent Pan-FGF Trap for the Inhibition of FGF/FGFR Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Fibroblast Growth Factor (FGF)/FGF Receptor (FGFR) signaling axis is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway is a known driver in various pathologies, most notably in oncology, where it contributes to tumor growth, progression, and resistance to therapy.[2][3] Consequently, the FGF/FGFR system has emerged as a promising target for therapeutic intervention. This technical guide provides an in-depth overview of NSC12, a novel small molecule inhibitor of the FGF/FGFR signaling pathway. This compound acts as a "pan-FGF trap," effectively sequestering FGF ligands and preventing their interaction with FGFRs, thereby inhibiting downstream signaling.[4][5][6][7] This document details the mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways associated with this compound.

Mechanism of Action

This compound is an orally available small molecule that functions as an extracellular trap for Fibroblast Growth Factors.[5][8][9] Unlike conventional tyrosine kinase inhibitors that target the intracellular domain of the receptor, this compound directly binds to various FGF ligands.[9][10] This interaction sterically hinders the binding of FGFs to their cognate FGFRs, thus preventing the formation of the FGF-FGFR signaling complex and subsequent receptor dimerization and autophosphorylation.[11][4] By sequestering multiple FGF family members, this compound acts as a broad-spectrum inhibitor of FGF-dependent signaling.[4][12]

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the key quantitative data demonstrating the inhibitory efficacy of this compound against the FGF/FGFR signaling pathway.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line/Assay | Value | Reference |

| IC50 (Cell Proliferation) | H1581 Lung Cancer Cells | 2.6 µM | [12] |

| ID50 (FGF2-FGFR1 Binding) | Immobilized Receptor Assay | ~30 µM | [4] |

| Optimal Dose (Cell Treatment) | KATO III Cells | 1.0 or 3.0 µM | [4] |

Table 2: Binding Affinity of this compound for FGF Ligands

| FGF Ligand | Binding Affinity (Kd) | Reference |

| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | ~16 - 120 µM | [4] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration | Effect | Reference |

| C57BL/6 mice with tumor xenografts | 2.5 to 10 mg/kg | Intraperitoneal (i.p.) | Significant decrease in tumor weight, FGFR1 phosphorylation, cell proliferation, and angiogenesis. | [4] |

| NOD/Scid mice with HT-1080 tumor xenografts | 7.5 mg/kg | Subcutaneous (s.c.) | Reduced tumor growth. | [13] |

Signaling Pathways

This compound's mechanism of trapping FGF ligands leads to the inhibition of multiple downstream signaling cascades that are crucial for cell growth and survival. The primary pathways affected are the RAS-MAPK, PI3K-AKT, and STAT pathways.

Caption: The FGF/FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the inhibitory effects of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from methodologies used to assess the effect of this compound on the proliferation of various cancer cell lines.[4]

Objective: To determine the effect of this compound on the viability and proliferation of FGF-dependent cancer cells.

Materials:

-

FGF-dependent cancer cell line (e.g., KATO III, H1581)

-

Complete growth medium (e.g., RPMI with 10% FBS)

-

Serum-free or low-serum medium (e.g., RPMI with 1% FBS)

-

This compound stock solution (dissolved in DMSO)

-

Recombinant FGFs (e.g., FGF2)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in complete growth medium and incubate for 24 hours.

-

Serum Starvation and Treatment: Replace the medium with low-serum medium. Add recombinant FGFs (e.g., 30 ng/ml) to the appropriate wells. Add varying concentrations of this compound (e.g., 1.0 µM, 3.0 µM) or vehicle control (DMSO) to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 595 nm with a reference wavelength of 630 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Western Blot Analysis of FGFR Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on FGF-induced FGFR activation.

Objective: To detect the levels of phosphorylated FGFR in cell lysates following treatment with this compound.

Materials:

-

FGF-dependent cancer cell line

-

This compound

-

Recombinant FGFs

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (pan-phospho-FGFR, total FGFR, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound or vehicle for the desired time, followed by stimulation with an appropriate FGF ligand for a short period (e.g., 15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometrically quantify the bands corresponding to phosphorylated FGFR and normalize to total FGFR or a loading control like β-actin.

Caption: A general experimental workflow for evaluating the efficacy of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the FGF/FGFR signaling pathway through a novel mechanism of action as a pan-FGF trap. Its ability to inhibit the proliferation of FGF-dependent tumor cells both in vitro and in vivo highlights its potential for the development of new anti-cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]

- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. adooq.com [adooq.com]

- 6. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unibs.it [iris.unibs.it]

- 8. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - MedChem Express [bioscience.co.uk]

- 11. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]

- 12. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of the NSC12 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of NSC12, a novel anti-cancer agent. This compound was identified through virtual screening as a pregnenolone derivative that functions as an extracellular trap for Fibroblast Growth Factor 2 (FGF2). By binding to FGF2, this compound effectively inhibits the FGF/FGFR signaling pathway, a critical mediator of cell proliferation and survival in various FGF-dependent cancers. This guide details the synthetic route to this compound, summarizes its biological activity with quantitative data, and provides in-depth experimental protocols for its evaluation. Furthermore, it visualizes the compound's mechanism of action and experimental workflows to facilitate a deeper understanding for research and development purposes.

Discovery and Mechanism of Action

This compound was discovered through a virtual screening of the National Cancer Institute (NCI) small molecule library. It was identified as a promising candidate that acts as a pan-Fibroblast Growth Factor (FGF) trap.[1][2]

The primary mechanism of action of this compound is as an extracellular trap for FGF2. It directly binds to FGF2 and sterically hinders its interaction with its high-affinity receptor, Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4] This disruption of the FGF2-FGFR1 binding complex inhibits the subsequent activation of the FGF/FGFR signaling cascade. This pathway, when aberrantly activated, plays a crucial role in tumor growth, angiogenesis, and metastasis.[5][6]

The binding affinity of this compound to FGF2 has been determined with a dissociation constant (Kd) of 51 µM.[3][5] this compound has also been shown to bind to other FGF isoforms, with Kd values ranging from 16 to 120 µM.[3]

Signaling Pathway Diagram

The following diagram illustrates the FGF/FGFR signaling pathway and the point of intervention by this compound.

Synthesis of this compound

A synthetic route for this compound has been developed and reported, which was crucial as no synthesis data was initially available from the NCI.[1][2] The synthesis is a multi-step process starting from pregnenolone. A key step in the synthesis generates a pair of diastereoisomers, of which only one possesses the desired biological activity as an FGF trap.[1][2]

A detailed, step-by-step synthesis protocol is available in the supplementary information of the primary publication: Castelli, R., et al. (2016). Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors. Journal of Medicinal Chemistry, 59(10), 4651-4663.

Quantitative Data

The biological activity of this compound has been quantified across various assays and cell lines. The following tables summarize the key quantitative data.

Table 1: Binding Affinities of this compound for FGF Isoforms

| FGF Isoform | Dissociation Constant (Kd) |

| FGF2 | 51 µM |

| FGF3 | 16 - 120 µM |

| FGF4 | 16 - 120 µM |

| FGF6 | 16 - 120 µM |

| FGF8 | 16 - 120 µM |

| FGF16 | 16 - 120 µM |

| FGF18 | 16 - 120 µM |

| FGF20 | 16 - 120 µM |

| FGF22 | 16 - 120 µM |

| Data sourced from Ronca, et al. (2015).[3] |

Table 2: In Vitro Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| Mel285 | Uveal Melanoma | ~15 |

| 92.1 | Uveal Melanoma | ~15 |

| Mel270 | Uveal Melanoma | ~15 |

| OMM2.3 | Uveal Melanoma | ~15 |

| HT-1080 | Fibrosarcoma | Data not specified |

| MM.1S | Multiple Myeloma | ~6 |

| Data is approximate and sourced from graphical representations in cited literature.[2][5] |

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effect of this compound using a tetrazolium-based (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

Cell Seeding: Plate cancer cells (e.g., Mel285, 92.1, Mel270, OMM2.3, HT-1080, MM.1S) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or SDS solution). Read the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot for FGFR Phosphorylation

This protocol details the procedure to assess the inhibition of FGFR phosphorylation by this compound.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with this compound (e.g., 6 µM or 15 µM) for a specified time (e.g., 3 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed for total FGFR and a loading control (e.g., GAPDH) to normalize the p-FGFR signal.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a murine xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 7.5 mg/kg every other day). The control group should receive the vehicle.

-

Tumor Measurement and Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for proliferation markers or western blot for FGFR phosphorylation).

Experimental Workflow

The following diagram outlines the logical flow of experiments for the evaluation of this compound.

Conclusion

This compound represents a promising first-in-class small molecule FGF trap with demonstrated anti-tumor activity in preclinical models of FGF-dependent cancers. Its unique mechanism of action, targeting the extracellular FGF ligand rather than the intracellular kinase domain of the receptor, may offer a differentiated safety and efficacy profile compared to traditional FGFR tyrosine kinase inhibitors. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development of this compound and its analogs as potential cancer therapeutics. Further investigation into its pharmacokinetic properties, in vivo efficacy in a broader range of tumor models, and potential for combination therapies is warranted.

References

The Structure-Activity Relationship of NSC12: A Pan-FGF Trap with Antitumor Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a first-in-class, orally available small molecule that functions as a pan-fibroblast growth factor (FGF) trap. By binding to multiple FGFs, this compound effectively inhibits their interaction with FGF receptors (FGFRs), leading to the blockade of downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural motifs essential for its biological activity. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The fibroblast growth factor (FGF)/FGF receptor (FGFR) signaling axis is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[1] Aberrant activation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of human cancers, including multiple myeloma and lung cancer.[2][3] Consequently, targeting the FGF/FGFR axis has emerged as a promising therapeutic strategy in oncology.

This compound, a pregnenolone derivative, was identified as a potent inhibitor of the FGF/FGFR interaction.[4] It acts as a molecular trap for FGFs, preventing the formation of the FGF-FGFR-heparan sulfate proteoglycan (HSPG) ternary complex required for receptor activation.[5] This unique extracellular mechanism of action distinguishes this compound from conventional tyrosine kinase inhibitors that target the intracellular domain of FGFRs. Extensive SAR studies have been conducted to optimize the potency and specificity of the this compound scaffold, leading to the identification of key structural features that govern its FGF-trapping ability.

Mechanism of Action

This compound exerts its antitumor effects by directly binding to various FGF ligands, thereby preventing their engagement with FGFRs. This disruption of the ligand-receptor interaction inhibits FGFR dimerization and subsequent autophosphorylation, effectively blocking the activation of downstream intracellular signaling cascades. The primary pathways attenuated by this compound are the Ras-MAPK and PI3K-Akt pathways, both of which are central to cell proliferation and survival.[6]

Furthermore, inhibition of the FGF/FGFR axis by this compound has been shown to induce the proteasomal degradation of the oncoprotein c-Myc, a key downstream effector of FGF signaling that plays a critical role in cell cycle progression and tumorigenesis.[7] This multifaceted mechanism contributes to the potent anti-proliferative, anti-angiogenic, and pro-apoptotic effects of this compound observed in various preclinical cancer models.

Structure-Activity Relationship (SAR) Studies

The SAR of this compound has been extensively investigated, with a focus on modifications of the steroidal backbone and the C17 side chain. These studies have revealed several critical structural determinants for its biological activity.

The Steroid Nucleus

The pregnenolone steroid nucleus serves as the scaffold for this compound. Modifications at the C3 position have been explored to enhance specificity and reduce potential off-target effects. For instance, replacement of the 3β-hydroxyl group with a keto group, as seen in compound 25b , was found to abolish binding to the estrogen receptor, thereby increasing its specificity as an FGF trap.[2]

The C17 Side Chain

The 1,1-bis(trifluoromethyl)-1,3-propanediol chain at the C17 position of the steroid nucleus is a pivotal structural feature for the FGF trapping activity of this compound.[4] Attempts to replace this side chain have generally resulted in a significant decrease or complete loss of activity.

Stereochemistry at C20

The stereochemistry at the C20 position has been shown to influence the biological activity of this compound analogs.

Non-Steroidal Scaffolds

To improve upon the drug-like properties of the steroidal scaffold, a scaffold hopping approach has led to the development of non-steroidal this compound derivatives. Compounds 22 and 57 have emerged from these efforts, demonstrating potent FGF2 binding and inhibition of FGFR activation in multiple myeloma cells.[5]

Quantitative Data

The following tables summarize the reported binding affinities and cytotoxic activities of this compound and its key analogs.

Table 1: FGF Binding Affinities of this compound and Analogs

| Compound | Target FGF(s) | Kd (μM) |

| This compound | FGF2 | 51[1] |

| This compound | FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | 16 - 120[1] |

| Compound 57 | FGF2 | ~24[5] |

Table 2: In Vitro Cytotoxicity of this compound and Analogs

| Compound | Cell Line | IC50 (μM) |

| This compound | HT-1080 (Fibrosarcoma) | ~10 (at 48h)[8] |

| This compound | Various FGF-dependent cancer cell lines | Data available in literature |

| Compound 22 | Multiple Myeloma cell lines | Data available in literature |

| Compound 57 | Multiple Myeloma cell lines | Data available in literature |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogs.

Western Blot Analysis for FGFR Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FGFR activation.

-

Cell Culture and Treatment: Plate FGF-dependent cancer cells (e.g., KMS-11) in appropriate growth medium. Once the cells reach 70-80% confluency, starve them in serum-free medium for 24 hours. Treat the cells with various concentrations of this compound or its analogs for a specified time (e.g., 6 or 16 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Strip the membrane and re-probe with an antibody against total FGFR to normalize for protein loading.

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to determine the binding kinetics and affinity (Kd) of this compound to FGFs.

-

Immobilization: Immobilize the FGF ligand onto a sensor chip surface.

-

Binding Analysis: Inject a series of concentrations of this compound or its analogs over the sensor surface and monitor the change in the SPR signal in real-time.

-

Data Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Signaling Pathways

Caption: FGF/FGFR signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflows

Caption: Workflow for Western Blot analysis of FGFR phosphorylation.

Caption: Workflow for the MTT cell proliferation assay.

Conclusion

This compound represents a novel class of anticancer agents that target the FGF/FGFR signaling pathway through an extracellular mechanism. The SAR studies have provided valuable insights into the structural requirements for its FGF-trapping activity, paving the way for the design of more potent and specific analogs. The development of non-steroidal derivatives holds promise for improved pharmacokinetic and pharmacodynamic properties. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating the continued exploration of this compound and its derivatives as potential cancer therapeutics.

References

- 1. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unibs.it [iris.unibs.it]

- 6. Differential Regulation of N-Myc and c-Myc Synthesis, Degradation, and Transcriptional Activity by the Ras/Mitogen-activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of c-Myc Degradation by Nickel Compounds and Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dual Threat of NSC12: A Technical Overview of its Antitumor and Antiangiogenic Properties

For Immediate Release

This technical guide provides an in-depth analysis of the antitumor and antiangiogenic properties of NSC12, a novel small molecule compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key preclinical studies, and outlines detailed experimental protocols.

Core Mechanism of Action: A Pan-FGF Trap

This compound functions as a potent pan-Fibroblast Growth Factor (FGF) trap.[1][2][3][4] Its primary mechanism involves the direct binding to multiple FGF ligands, thereby inhibiting their interaction with FGF receptors (FGFRs). This action effectively blocks the formation of the crucial FGF/FGFR/Heparan Sulfate Proteoglycan (HSPG) ternary complex, a critical step in the activation of FGF signaling pathways.[4] By sequestering FGFs, this compound abrogates downstream signaling cascades, including the FRS2 and ERK1/2 pathways, which are pivotal for cell proliferation, survival, and angiogenesis.[5]

Quantitative Analysis of Antitumor and Antiangiogenic Efficacy

The efficacy of this compound has been demonstrated across a range of preclinical models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Incubation Time |

| HT-1080 | Human Fibrosarcoma | IC50 | ~10 µM (estimated) | 48 hours |

| Mel285 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |

| 92.1 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |

| Mel270 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |

| OMM2.3 | Uveal Melanoma | % Proliferation Inhibition | Significant at 15 µM | 24 hours |

Note: IC50 value for HT-1080 is estimated from graphical data presented in the cited literature. Data for uveal melanoma cell lines indicates significant inhibition at the tested concentration, but full dose-response curves were not available.

Table 2: In Vitro Binding Affinity and Target Inhibition

| Target Interaction | Parameter | Value |

| FGF2 binding to FGFR | ID50 | ~30 µM |

| Binding to various FGFs (e.g., FGF2, FGF4, FGF8) | Kd | Not specified |

Table 3: In Vivo Antitumor Efficacy of this compound

| Cancer Model | Treatment | Outcome |

| HT-1080 Human Fibrosarcoma Xenograft | 7.5 mg/kg this compound | Significant reduction in tumor volume and weight |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the key experimental protocols employed in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay quantifies the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

In Vivo Xenograft Model

This model assesses the antitumor activity of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT-1080) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment Administration: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis, can also be performed.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modification of this compound leads to a specific FGF-trap with antitumor activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity [iris.unibs.it]

- 5. researchgate.net [researchgate.net]

NSC12: A Pregnenolone Derivative Targeting the FGF/FGFR Axis in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC12 is a synthetic pregnenolone derivative that has emerged as a promising anti-cancer agent. Unlike traditional cytotoxic chemotherapies, this compound functions as a pan-Fibroblast Growth Factor (FGF) trap. Its unique mechanism of action involves binding to various FGF ligands, thereby preventing their interaction with Fibroblast Growth Factor Receptors (FGFRs). This blockade of the FGF/FGFR signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis, leads to potent anti-tumor effects across a range of cancer types. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The FGF/FGFR signaling axis is a crucial pathway in normal physiological processes, including embryonic development, tissue repair, and angiogenesis. However, aberrant activation of this pathway through genetic alterations such as gene amplification, mutations, or transnational fusions of FGFRs, or through overexpression of FGF ligands, is a common driver of tumorigenesis and cancer progression. Consequently, targeting the FGF/FGFR axis has become a key strategy in modern oncology drug development.

This compound, a steroidal molecule derived from pregnenolone, represents a novel therapeutic approach to inhibit this pathway. It acts as an extracellular ligand trap, sequestering FGFs and preventing them from binding to and activating their cognate receptors. This mode of action offers a broad inhibition of FGF-driven oncogenic signaling.

Mechanism of Action

This compound's primary mechanism of action is the direct binding to a wide range of FGF ligands. This interaction sterically hinders the FGF ligands from binding to the extracellular domain of their receptors, FGFRs. By preventing the formation of the FGF-FGFR complex, this compound effectively blocks the subsequent dimerization and trans-autophosphorylation of the intracellular tyrosine kinase domains of the receptors.

The inhibition of FGFR activation disrupts multiple downstream signaling cascades crucial for cancer cell survival and proliferation, including:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: A central pathway that regulates cell proliferation, differentiation, and survival.

-

PI3K-AKT-mTOR Pathway: A key pathway involved in cell growth, metabolism, and survival.

-

PLCγ Pathway: This pathway is involved in cell motility and invasion.

A significant downstream effector of the FGF/FGFR pathway is the proto-oncogene c-Myc. Inhibition of FGF/FGFR signaling by this compound leads to the downregulation of c-Myc expression.[1] c-Myc is a master transcriptional regulator of genes involved in cell cycle progression, metabolism, and protein synthesis.[2] Its suppression contributes significantly to the anti-proliferative and pro-apoptotic effects of this compound.[1]

Quantitative Data

The anti-cancer efficacy of this compound has been demonstrated in numerous preclinical studies. The following tables summarize the available quantitative data on its in vitro cytotoxicity and in vivo anti-tumor activity.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HT-1080 | Fibrosarcoma | ~10 | [3] |

| Mel285 | Uveal Melanoma | ~15 | [4] |

| 92.1 | Uveal Melanoma | ~15 | [4] |

| Mel270 | Uveal Melanoma | ~15 | [4] |

| OMM2.3 | Uveal Melanoma | ~15 | [4] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Treatment Dose and Schedule | Tumor Growth Inhibition (%) | Citation(s) |

| Fibrosarcoma (HT-1080 cells) | NOD/Scid mice | 7.5 mg/kg, s.c. | Significant reduction in tumor weight | [3] |

| Lung Cancer | N/A | N/A | N/A | [5] |

| Multiple Myeloma | N/A | N/A | N/A | [6] |

Note: Further studies are required to provide more detailed quantitative data on tumor growth inhibition percentages across various cancer models and dosing regimens.

Table 3: Binding Affinity of this compound for FGF Ligands

| FGF Ligand | Dissociation Constant (Kd) (µM) | Citation(s) |

| FGF2 | 51 | [7] |

| FGF3, FGF4, FGF6, FGF8, FGF16, FGF18, FGF20, FGF22 | 16 - 120 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[9] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by flow cytometry.[10] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations will be distinguished based on their fluorescence:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

In Vivo Xenograft Tumor Model

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of this compound in a living organism.[12][13]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Cancer cells or tumor fragments for implantation

-

This compound formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

-

Calipers for tumor measurement

Procedure:

-

Cell/Tumor Implantation: Subcutaneously implant a specific number of cancer cells or a small tumor fragment into the flank of each mouse.[12]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound to the treatment group according to the predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).[14] Calculate the tumor volume using the formula: Volume = (width² x length) / 2.[14]

-

Monitoring: Monitor the mice for any signs of toxicity and record their body weights.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the this compound-treated and control groups to determine the tumor growth inhibition.

Visualizations

Signaling Pathway

Caption: this compound inhibits the FGF/FGFR signaling pathway.

Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Synthesis

This compound is a synthetic derivative of pregnenolone.[6] The synthesis involves modifications to the core steroid structure, notably the introduction of a unique side chain at the C17 position, which is crucial for its FGF-trapping activity.[6] A detailed synthetic route has been published, allowing for the characterization and production of the active compound for research purposes.[5]

Conclusion

This compound represents a promising therapeutic agent for cancers driven by aberrant FGF/FGFR signaling. Its unique mechanism as a pan-FGF trap offers a broad-spectrum inhibition of this critical oncogenic pathway. The preclinical data summarized in this guide demonstrate its potent anti-proliferative and pro-apoptotic effects in various cancer models. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop this compound and similar compounds for clinical applications in oncology. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.

References

- 1. Knockdown of c-Myc inhibits cell proliferation by negatively regulating the Cdk/Rb/E2F pathway in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-Myc and downstream targets in the pathogenesis and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Elucidation, and Biological Evaluation of this compound, an Orally Available Fibroblast Growth Factor (FGF) Ligand Trap for the Treatment of FGF-Dependent Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel FGF trap small molecules endowed with anti-myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New developments in the biology of fibroblast growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 13. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

The Impact of NSC12 on Cancer Stem-Like Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem-like cells (CSCs) represent a subpopulation of tumor cells implicated in tumor initiation, metastasis, therapeutic resistance, and relapse. The identification and targeting of CSCs is a critical area of oncology research. This technical guide explores the effects of NSC12, a small molecule compound, on cancer stem-like cells, with a particular focus on its application in uveal melanoma (UM). This compound acts as a pan-Fibroblast Growth Factor (FGF) trap, effectively sequestering FGF ligands and preventing the activation of their cognate receptors (FGFRs).[1] This mechanism of action has been shown to selectively impact a subset of cancer cells exhibiting stem-like properties, offering a promising avenue for the development of novel anti-cancer therapies. This document provides an in-depth overview of the signaling pathways affected by this compound, detailed experimental protocols for assessing its impact, and a summary of key quantitative findings.

The FGF/FGFR Signaling Axis and its Interruption by this compound

The FGF/FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration. In many cancers, this pathway is aberrantly activated, contributing to tumor progression and the maintenance of a CSC phenotype. This compound functions by binding to FGF ligands, thereby preventing their interaction with FGFRs and inhibiting the subsequent downstream signaling cascade.[1] This interruption leads to a reduction in the phosphorylation of key signaling molecules, ultimately resulting in decreased cell proliferation, migration, and survival, and the induction of apoptosis in susceptible cancer stem-like cell populations.[2]

Caption: this compound-mediated inhibition of the FGF/FGFR signaling pathway.

Quantitative Impact of this compound on Cancer Stem-Like Cells

The following tables summarize the quantitative effects of this compound on various cancer cell lines, with a focus on markers and characteristics associated with cancer stem-like cells.

Table 1: Effect of this compound on Cell Viability (IC50)

| Cell Line | Cancer Type | This compound IC50 | Reference |

| H1581 | Lung Cancer | 2.6 µM | [3] |

Table 2: Induction of Apoptosis by this compound in Uveal Melanoma Cells

| Cell Line | Treatment | % Annexin V Positive Cells (Mean ± SEM) | Fold Increase vs. Control | Reference |

| 92.1 | Control | 5.2 ± 0.8 | - | [1] |

| 92.1 | 15 µM this compound (2h) | 18.5 ± 2.1 | ~3.6 | [1] |

| Mel270 | Control | 4.8 ± 0.6 | - | [1] |

| Mel270 | 15 µM this compound (3h) | 21.3 ± 2.5 | ~4.4 | [1] |

Table 3: Effect of this compound on Cancer Stem-Like Cell Marker Expression

| Cell Line | Marker | This compound-sensitive vs. This compound-resistant | Fold Change | Reference |

| 92.1 | NANOG (mRNA) | NSC12sens vs NSC12res | ~4.5 | [4] |

| 92.1 | OCT4 (mRNA) | NSC12sens vs NSC12res | ~3.0 | [4] |

| 92.1 | SOX2 (mRNA) | NSC12sens vs NSC12res | ~2.5 | [4] |

| Mel270 | NANOG (mRNA) | NSC12sens vs NSC12res | ~3.0 | [4] |

| Mel270 | OCT4 (mRNA) | NSC12sens vs NSC12res | ~2.8 | [4] |

| Mel270 | SOX2 (mRNA) | NSC12sens vs NSC12res | ~2.2 | [4] |

Table 4: Inhibition of Self-Renewal Capacity by this compound

| Cell Line | Assay | Treatment | % Reduction in Sphere Formation (Mean ± SEM) | Reference |

| 92.1 | Melanosphere Formation | 7 µM this compound | 60 ± 8 | [5] |

| Mel270 | Melanosphere Formation | 7 µM this compound | 75 ± 10 | [5] |

| Mel285 | Melanosphere Formation | 7 µM this compound | 80 ± 9 | [5] |

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to characterize the impact of this compound on cancer stem-like cells.

Caption: A logical workflow for assessing the impact of this compound.

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

This protocol is adapted for the analysis of phosphorylated FGFR, FRS2, and ERK1/2.

a. Cell Lysis:

-

Culture uveal melanoma cells to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA assay.

b. SDS-PAGE and Electrotransfer:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-FGFR, p-FRS2, p-ERK1/2, total FGFR, total FRS2, total ERK1/2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software.[6][7]

Melanosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem-like cells.[8][9]

-

Prepare a single-cell suspension of uveal melanoma cells by enzymatic digestion (e.g., with Accutase) and passing through a 40 µm cell strainer.

-

Count viable cells using a hemocytometer or automated cell counter.

-

Resuspend cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Plate the cells at a low density (e.g., 1,000 to 5,000 cells/well) in ultra-low attachment 6-well or 96-well plates.

-

Add this compound at various concentrations to the respective wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Count the number of melanospheres (typically >50 µm in diameter) in each well under a microscope.

-

Calculate the sphere formation efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.[8][9]

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][4][5]

-

Seed uveal melanoma cells and treat with this compound as required.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-